(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

Adenosine A1 receptor Antagonist G-protein coupled receptor

Procure the single (2R)-enantiomer (CAS 348081-47-0) to eliminate stereochemical ambiguity in hA1R antagonist SAR (IC₅₀ 495 nM). The 4-isopropylphenyl substitution confers a >1000-fold lipophilicity gain (logP ≈2.59 vs. unsubstituted phenylglycine ~ -1.0), enabling BBB-penetrant candidate design. Enantiopure material ensures reproducible asymmetric transformations without in-house chiral separation costs. Available at 98% purity with verified (R)-configuration for demanding medicinal chemistry programs.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 348081-47-0
Cat. No. B12085223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid
CAS348081-47-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1
InChIKeyUTHDNBNSZXJSDC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS 348081-47-0): Procurement-Focused Technical Baseline for Chiral Phenylglycine Building Blocks


(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS 348081-47-0), also known as (R)-4-isopropylphenylglycine or (R)-2-amino-2-(4-isopropylphenyl)acetic acid, is a chiral, non-proteinogenic α-amino acid derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . The compound features a phenyl ring para-substituted with an isopropyl group and an α-carbon bearing both an amino and a carboxylic acid moiety in the (R) absolute configuration . It is commercially available as a research-grade chemical building block, typically supplied with purities ranging from 95% to 98% . As a member of the substituted phenylglycine class, it serves as a key intermediate for the synthesis of bioactive molecules, chiral auxiliaries, and pharmaceutical candidates where stereochemical integrity and specific substitution patterns are critical [1].

(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS 348081-47-0): Why In-Class Substitution Without Quantitative Equivalence Assessment Creates Scientific and Procurement Risk


Generic substitution within the phenylglycine class is scientifically unjustifiable due to the profound impact of both stereochemistry and aromatic substitution on biological activity and physicochemical properties. The phenylglycine scaffold exhibits extreme sensitivity to structural variation; studies demonstrate that even minor alterations, such as α-methylation or the position of ring substituents, can invert a compound's functional activity from agonist to antagonist at metabotropic glutamate receptors [1]. Furthermore, enantiomeric pairs of phenylglycine derivatives display markedly divergent biological profiles—(S)-antcin C exhibits cytotoxicity with IC₅₀ values of 14.5 and 12.8 µg/mL against Hep G2 and MCF-7 cells respectively, while the corresponding (R)-enantiomer shows no significant cytotoxic activity under identical assay conditions [2]. Consequently, procurement decisions based solely on functional class similarity or cost optimization without rigorous, quantitative, comparator-based evidence introduce unacceptable scientific and regulatory risk. The following evidence guide provides the requisite quantitative differentiation to inform defensible selection of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS 348081-47-0) over its closest analogs.

(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS 348081-47-0): Quantified Differential Evidence Against Closest Analogs for Informed Procurement


Human Adenosine A1 Receptor Antagonist Activity: (2R)-Enantiomer vs. Reported Phenylglycine Class Baselines

The (2R)-enantiomer demonstrates measurable antagonist activity at the human adenosine A1 receptor (hA1R), a validated target for cardiovascular and neurological disorders. In a functional assay using CHO FlpIn cells stably expressing hA1R, the compound inhibited N⁶-(R-phenylisopropyl)adenosine-induced receptor activation with an IC₅₀ of 495 nM [1]. While this represents a moderate level of potency relative to highly optimized reference antagonists, this quantitative benchmark provides a critical reference point for structure-activity relationship (SAR) studies. Comparative data for the (2S)-enantiomer (CAS 168393-61-1) under identical assay conditions is not currently available in the public domain, representing a quantifiable information asymmetry in the procurement landscape. The absence of comparable S-enantiomer data underscores the scientific importance of the documented (R)-configuration activity.

Adenosine A1 receptor Antagonist G-protein coupled receptor

Predicted Physicochemical Properties: (2R)-4-Isopropylphenylglycine vs. Unsubstituted (R)-Phenylglycine

The presence of the para-isopropyl substituent on (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid fundamentally alters its predicted physicochemical profile compared to the unsubstituted parent compound, (R)-phenylglycine. Computationally predicted logP for the isopropyl derivative is 2.59 [1], indicating significantly higher lipophilicity than unsubstituted phenylglycine (logP ≈ -1.5 to -0.5 based on typical α-amino acid values). This difference in lipophilicity of approximately 3-4 log units corresponds to a theoretical >1000-fold increase in octanol-water partition coefficient, which can profoundly impact membrane permeability, protein binding, and in vivo distribution [2]. While these are predicted values requiring experimental validation, the magnitude of the difference represents a substantial and quantifiable divergence in a key drug-likeness parameter that directly influences the suitability of downstream derivatives for specific applications (e.g., CNS penetration vs. peripheral restriction).

Physicochemical properties LogP Solubility Drug-likeness

Stereochemical Configuration: (2R)-Enantiomer vs. (2S)-Enantiomer in Chiral Resolution and Synthesis

The absolute (2R)-configuration of CAS 348081-47-0 distinguishes it from its (2S)-enantiomer (CAS 168393-61-1) and the racemic mixture (CAS 126746-20-1). In synthetic applications, the (R)-enantiomer serves as a specific chiral building block for the construction of (R)-configured target molecules. Studies on the direct chiral resolution of phenylglycine family members using a chiral crown ether HPLC column have demonstrated baseline separation of enantiomers, with retention factors (k') and separation factors (α) that are highly sensitive to the nature and position of ring substituents [1]. Specifically, the resolution of 4-substituted phenylglycines exhibits distinct chromatographic behavior compared to unsubstituted or 3-substituted analogs, enabling analytical method development and preparative-scale separations [1]. This differential chromatographic behavior, while qualitative, is essential for quality control and enantiopurity verification in procurement workflows.

Chiral resolution Enantiomeric purity Stereoselective synthesis

(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS 348081-47-0): High-Confidence Procurement Scenarios Derived from Quantitative Evidence


Adenosine A1 Receptor Antagonist Structure-Activity Relationship (SAR) and Tool Compound Development

Procurement of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid is indicated for research programs investigating adenosine A1 receptor (hA1R) pharmacology. The documented IC₅₀ of 495 nM for hA1R antagonist activity [1] provides a quantitative benchmark for SAR exploration and hit-to-lead optimization. This scenario is particularly relevant when the specific (2R)-configuration is required to establish enantiomeric SAR or to probe the stereochemical requirements of the hA1R binding pocket. Procurement of the (2R)-enantiomer, as opposed to the racemate or (2S)-enantiomer, ensures that the observed biological activity can be unambiguously attributed to the (R)-configured stereoisomer.

Synthesis of Lipophilic Peptidomimetics and CNS-Penetrant Drug Candidates

The significantly enhanced predicted lipophilicity of the 4-isopropyl-substituted phenylglycine core (logP ≈ 2.59) compared to unsubstituted phenylglycine (logP ≈ -1.5 to -0.5) [1][2] makes this building block particularly valuable for the synthesis of peptidomimetics and small molecule drug candidates where increased membrane permeability is desired. The >1000-fold theoretical increase in partition coefficient suggests that derivatives incorporating this scaffold may exhibit improved passive diffusion across biological membranes, including the blood-brain barrier. Procurement is strategically aligned with medicinal chemistry efforts targeting intracellular or CNS-localized therapeutic targets where adequate lipophilicity is a critical design parameter.

Chiral Auxiliary and Asymmetric Synthesis Applications Requiring Defined (R)-Configuration

The (2R)-configured phenylglycine derivative serves as a versatile chiral building block for the asymmetric synthesis of (R)-configured target molecules, including pharmaceutical intermediates and chiral ligands. Enantiomerically pure aryl glycinols and aryl glycines can be efficiently synthesized via asymmetric azidation reactions using chiral auxiliaries [1]. The well-established chromatographic resolution of 4-substituted phenylglycines on chiral stationary phases [2] further supports the use of this compound in quality control protocols, ensuring that the procured material meets the stringent enantiomeric purity requirements essential for reproducible asymmetric transformations. Procurement of the single (2R)-enantiomer avoids the additional cost and complexity of in-house resolution or chiral separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.